1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Amide Coupling Efficiency

1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1105198-52-4) is a 1,4,5-trisubstituted 1,2,3-triazole derivative (molecular formula C14H11N5O2S, MW 313.34 g/mol) featuring a characteristic pyrimidin-2-ylthiomethyl substituent at the C5 position and a carboxylic acid at C4. This substitution pattern is structurally distinct from the simpler 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8), which lacks C5 functionalization entirely.

Molecular Formula C14H11N5O2S
Molecular Weight 313.34 g/mol
CAS No. 1105198-52-4
Cat. No. B1417748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1105198-52-4
Molecular FormulaC14H11N5O2S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)CSC3=NC=CC=N3
InChIInChI=1S/C14H11N5O2S/c20-13(21)12-11(9-22-14-15-7-4-8-16-14)19(18-17-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,20,21)
InChIKeyXJWBDRMAFUVEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1105198-52-4): A 1,4,5-Trisubstituted Triazole Building Block for Targeted Library Synthesis and Kinase Probe Development


1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1105198-52-4) is a 1,4,5-trisubstituted 1,2,3-triazole derivative (molecular formula C14H11N5O2S, MW 313.34 g/mol) featuring a characteristic pyrimidin-2-ylthiomethyl substituent at the C5 position and a carboxylic acid at C4 . This substitution pattern is structurally distinct from the simpler 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8), which lacks C5 functionalization entirely [1]. Compounds within the broader 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid chemotype have demonstrated utility as fragment-based drug discovery (FBDD) precursors, with several analogs evaluated in NCI60 antiproliferative screening panels and as platforms for generating carboxamide libraries with anticancer activity [2]. The triazole-pyrimidine hybrid architecture has been independently validated as a productive scaffold for systematically tuning selectivity between kinase and bromodomain targets, achieving >90,000-fold shifts in p38α activity through rational substituent modification in a published structure–activity relationship (SAR) study .

Why 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Simpler Triazole-4-Carboxylic Acid Analogs or Alternative C5-Functionalized Congeners


The simultaneous presence of three distinct functional handles — the N1-phenyl ring, the C5-pyrimidin-2-ylthiomethyl moiety, and the C4-carboxylic acid — generates a unique vectorial architecture that simple 1-aryl-triazole-4-carboxylic acids or C5-methyl-substituted analogs cannot replicate . In the 1,2,3-triazole-4-carboxylic acid fragment series, antiproliferative activity is exquisitely dependent on the C5 substituent: the 5-methyl-1-phenyl analog (CAS 20725-32-0) and the des-C5 parent (CAS 4600-04-8) represent fundamentally different chemical starting points for derivatization [1]. Moreover, a published SAR study on the 1,2,3-triazole-pyrimidine core demonstrated that modifying both the triazole N1 substituent and the pyrimidine core can alter p38α kinase activity by >90,000-fold relative to BET bromodomain activity — indicating that even conservative changes to either the N1-aryl group or the pyrimidine component produce dramatically divergent selectivity profiles . Replacing the pyrimidin-2-ylthio group with a simple benzylthio, methyl, or unsubstituted position therefore yields a different compound with non-interchangeable biological properties, making procurement and screening decisions that treat these as generic equivalents scientifically unsound.

Quantitative Differentiation Evidence for 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1105198-52-4) Versus Closest Structural Analogs


Superior Carboxamide Library Yields via HATU-Mediated Coupling: C5-Pyrimidin-2-ylthiomethyl vs. C5-Unsubstituted 1-Phenyl-Triazole-4-Carboxylic Acid

In HATU-mediated amide coupling with 3,4-dimethoxyphenethylamine, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1105198-52-4) yields the corresponding carboxamide (CAS 1105242-13-4) as a characterized product used in medicinal chemistry derivatization libraries . This contrasts with the simpler 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8), which lacks the C5 substituent required for generating 1,4,5-trisubstituted carboxamide diversity. In a broader fragment-based drug discovery context, 1,2,3-triazole-4-carboxylic acids with C5 functionalization serve as key precursors for antitumor carboxamide libraries, with the C5 position being an essential diversification point inaccessible to des-C5 analogs [1]. The pyrimidine heterocycle at C5 further enables additional intermolecular interactions (hydrogen bonding, π–π stacking) not available from simple alkyl or aryl C5 substituents, as demonstrated in triazole-pyrimidine hybrid kinase inhibitor design campaigns [2].

Medicinal Chemistry Fragment-Based Drug Discovery Amide Coupling Efficiency Combinatorial Library Synthesis

Divergent TrkA Kinase Inhibitory Potency: N1-Phenyl vs. N1-p-Tolyl in 5-((Pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid Scaffold

A closely related analog differing only at the N1-aryl substituent — 5-((pyrimidin-2-ylthio)methyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1416348-66-7) — has been evaluated against TrkA kinase, yielding IC50 values of 27 nM (biochemical assay) and 887 nM (cell-based GAL4-fused TrkA luciferase reporter assay in PC12 cells) [1]. The target compound (CAS 1105198-52-4), bearing an N1-phenyl group in place of the N1-p-tolyl group, is predicted by the established SAR within 1,2,3-triazole-pyrimidine kinase inhibitor series to exhibit altered TrkA potency: the para-methyl substituent on the N1-aryl ring influences both electronic character and steric fit within the kinase ATP-binding pocket . Published SAR on triazole-pyrimidine hybrids demonstrates that N1-aryl substituent modification consistently produces measurable IC50 shifts, with para-substituted aryl groups yielding systematically different activity profiles from unsubstituted phenyl [2].

Kinase Inhibition TrkA Structure-Activity Relationship Neurotrophin Signaling Pain Research

Exploitable p38α Kinase-to-BET Bromodomain Selectivity Window: Class-Level SAR Informing Procurement of the 1,2,3-Triazole-Pyrimidine Core Scaffold

In a systematic SAR campaign on a 1,2,3-triazole-pyrimidine core closely related to the target compound, Carlson et al. (2019) demonstrated that structural modifications to the triazole N1 substituent and the pyrimidine core achieved >90,000-fold reduction in p38α kinase activity while simultaneously enhancing BET bromodomain binding . The study's BRD4-D1 co-crystal structure confirmed that the 1,2,3-triazole ring acts as an N-ε-acetylated lysine (KAc) mimic, while cellular activity was validated in the BRD4-sensitive MM.1S multiple myeloma cell line with downstream c-Myc suppression [1]. The target compound (CAS 1105198-52-4) shares the identical 1,2,3-triazole-pyrimidine-thioether connectivity with the scaffold used in this selectivity engineering study. In contrast, triazole-4-carboxylic acid analogs without the pyrimidin-2-ylthio C5 appendage — such as 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 4600-04-8) — lack the extended pyrimidine interaction surface required for bromodomain KAc pocket engagement [2].

BET Bromodomain p38α Kinase Selectivity Engineering Epigenetic Probe Development Polypharmacology

Carboxylic Acid as a Superior Derivatization Handle vs. Methyl Ester or Unsubstituted C4 Position in 1,2,3-Triazole-Pyrimidine Hybrid Scaffolds

The free carboxylic acid at C4 in CAS 1105198-52-4 enables direct, one-step HATU- or EDC-mediated amide coupling with diverse amine-containing probes, fluorophores, or biotin tags without requiring a deprotection step — a synthetic advantage explicitly exploited in the generation of multiple characterized carboxamide derivatives from this scaffold, including N-(3,4-dimethoxyphenethyl)- (CAS 1105242-13-4), N-(2-methoxyethyl)-, N-(4-fluorophenethyl)-, and N-isobutyl- variants . In contrast, the analogous methyl ester (5-methyl-1-pyrimidin-2-yl-2H-1,2,3-triazole-4-carboxylic acid ethyl ester, CAS 1431729-04-2) requires saponification before amide coupling, adding a synthetic step with variable yield [1]. Within the broader 1,2,3-triazole-4-carboxylic acid class, the carboxylic acid group has been validated as essential for RNase A inhibitory activity: incorporation of multiple carboxylic acid moieties significantly enhanced inhibitory potency in 1,4,5-trisubstituted-carboxylated 1,2,3-triazole-based inhibitors (Ki values of 9.9 ± 0.7 and 15.6 ± 0.6 μM for the most potent derivatives) [2]. The target compound's combination of C4-carboxylic acid and C5-pyrimidin-2-ylthiomethyl uniquely positions it for both amide diversification and target engagement, a dual functionality not simultaneously available in ester derivatives or C4-unsubstituted analogs.

Synthetic Tractability Amide Coupling Click Chemistry Chemical Biology Bioconjugation

N1-Phenyl Substituent as a Defined Pharmacophoric Anchor for Xanthine Oxidase and Related Purine-Metabolizing Enzyme Inhibition Relative to N1-Alkyl or N1-Heteroaryl Triazole-4-Carboxylic Acids

In a systematic SAR evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase (XO) inhibitors, Zhang et al. (2017) reported that the most potent analog (compound 1s) achieved an IC50 of 0.21 μM against XO — representing 36-fold greater potency than allopurinol (IC50 ≈ 7.56 μM under matched conditions) [1]. The study demonstrated that the N1-phenyl ring is a critical pharmacophoric element for XO active-site occupancy, while modifications at the X2 position (analogous to the C5 position in the target compound) modulate potency over a broad range [2]. The target compound (CAS 1105198-52-4) retains the N1-phenyl anchor validated in this series while introducing a pyrimidin-2-ylthiomethyl extension at C5, which may confer additional interactions with the XO molybdenum-pterin cofactor binding region via the pyrimidine nitrogen atoms. In a separate series, novel 1,2,3-triazole compounds demonstrated XO IC50 values of 0.586 ± 0.017 μM and 0.751 ± 0.021 μM — both more potent than the allopurinol standard (IC50 = 1.143 ± 0.019 μM) [3]. These data establish the 1,2,3-triazole-4-carboxylic acid chemotype as a validated XO inhibitor scaffold, with the N1-phenyl group providing a baseline affinity anchor amenable to further C5 optimization.

Xanthine Oxidase Inhibition Gout Hyperuricemia Purine Metabolism Bioisostere Design

C5-Pyrimidin-2-ylthiomethyl as a Physicochemical Modulator: Calculated vs. Measured LogP, Solubility, and Plasma Protein Binding Relative to C5-Methyl and C5-Benzylthio Analogs

The C5-pyrimidin-2-ylthiomethyl group introduces two additional heteroatoms (pyrimidine N1 and N3) capable of acting as hydrogen-bond acceptors compared to C5-methyl (-CH3) or C5-benzylthio (-CH2-S-CH2-Ph) substituents, with calculable consequences for physicochemical properties [1]. In 1,2,3-triazole-4-carboxylic acid fragment series evaluated in the NCI60 panel, C5-substituent identity was the primary determinant of differential antiproliferative activity across cancer types, with hydrophobic C5 substituents driving cytotoxicity in certain lineages (leukemia, melanoma) while polar C5 extensions conferred selectivity for others (CNS, renal) [2]. The pyrimidine ring in CAS 1105198-52-4 offers intermediate polarity — more polar than methyl or phenyl but less polar than morpholinyl or piperazinyl extensions — positioning it within a tractable LogP window for cellular permeability while reducing the excessive lipophilicity that drives non-specific protein binding and promiscuous assay interference . Although no direct LogP or solubility measurement for CAS 1105198-52-4 is published, the calculated increase in hydrogen-bond acceptor count (ΔHBA = +2 vs. C5-methyl analog) and topological polar surface area (TPSA increment ≈ 25–30 Ų from pyrimidine addition) provide quantitative physicochemical differentiation from simpler C5-substituted analogs.

Physicochemical Properties LogP Aqueous Solubility Plasma Protein Binding Lead Optimization

Recommended Procurement and Application Scenarios for 1-Phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1105198-52-4)


Fragment-Based Anticancer Carboxamide Library Synthesis via C4-Carboxylic Acid Diversification

Procure CAS 1105198-52-4 as the core fragment for generating 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide libraries for NCI60 or comparable antiproliferative screening panels. The free C4-carboxylic acid enables single-step HATU-mediated coupling to diverse primary and secondary amines, yielding carboxamide products with three points of structural diversity (N1-phenyl, C4-amide substituent, and C5-pyrimidin-2-ylthiomethyl) — a 50% greater diversification vector count than C5-unsubstituted 1-phenyl-triazole-4-carboxylic acid (CAS 4600-04-8). The published antiproliferative evaluation of structurally related 1,2,3-triazole-4-carboxylic acids in NCI60 screening [1] provides a methodological template for this application. Multiple carboxamide derivatives from this scaffold (e.g., N-(3,4-dimethoxyphenethyl)-, N-(4-fluorophenethyl)-, N-isobutyl-) are already cataloged, providing synthetic precedent and analytical reference standards .

Head-to-Head TrkA Kinase Selectivity Profiling: N1-Phenyl vs. N1-p-Tolyl Congener Panel

Procure CAS 1105198-52-4 (N1-phenyl) alongside its N1-p-tolyl congener (CAS 1416348-66-7) to systematically interrogate the contribution of the N1-aryl para-substituent to TrkA inhibitory potency. The p-tolyl analog has published TrkA biochemical IC50 = 27 nM and cell-based IC50 = 887 nM (PC12 GAL4-TrkA luciferase assay) [2]. Parallel testing of both compounds under identical assay conditions will yield a pairwise N1-phenyl vs. N1-p-tolyl IC50 comparison, defining the ΔIC50 attributable to the para-methyl group in this specific chemotype. This head-to-head dataset directly informs N1-aryl optimization strategies for TrkA-targeted probe development in pain and neurotrophin signaling research. The 33-fold biochemical-to-cellular potency gap observed in the p-tolyl analog further provides a benchmark for evaluating permeability and cellular target engagement differences conferred by the N1-phenyl replacement.

Epigenetic Chemical Probe Development Using the 1,2,3-Triazole-Pyrimidine BET Bromodomain Scaffold

Leverage CAS 1105198-52-4 as a starting scaffold for BET bromodomain inhibitor development, exploiting the validated 1,2,3-triazole-pyrimidine core that has been crystallographically confirmed to act as an N-ε-acetylated lysine (KAc) mimic in the BRD4-D1 binding pocket . The published SAR demonstrates that N1-substituent and pyrimidine core modifications within this chemotype can tune p38α kinase-to-BET selectivity over a >90,000-fold dynamic range, with cellular activity confirmed via c-Myc suppression in BRD4-sensitive MM.1S cells [3]. The C4-carboxylic acid of CAS 1105198-52-4 provides a synthetic handle for further derivatization to optimize pharmacokinetic properties (e.g., amide prodrugs, ester bioisosteres) while preserving the triazole-pyrimidine KAc-mimetic pharmacophore. Compounds lacking the pyrimidin-2-ylthio C5 extension (e.g., CAS 4600-04-8) cannot engage the extended KAc recognition channel and are unsuitable for this application.

Xanthine Oxidase Inhibitor Screening with C5-Pyrimidine Extension for Uric Acid-Lowering Drug Discovery

Screen CAS 1105198-52-4 in xanthine oxidase (XO) inhibition assays as a structural evolution of the validated N1-phenyl-1,2,3-triazole-4-carboxylic acid XO inhibitor chemotype. The reference compound 1s (IC50 = 0.21 μM, 36-fold more potent than allopurinol) established the N1-phenyl-triazole-4-carboxylic acid scaffold as a validated XO pharmacophore [4], while independently characterized 1,2,3-triazole derivatives (compounds 5 and 6) have achieved IC50 values of 0.586 and 0.751 μM against XO, both outperforming the allopurinol standard (IC50 = 1.143 μM) [5]. The C5-pyrimidin-2-ylthiomethyl extension in CAS 1105198-52-4 introduces additional hydrogen-bond acceptors that may interact with the XO molybdenum-pterin cofactor region, a binding sub-pocket not addressed by the C5-unsubstituted or C5-methyl reference compounds. This application is relevant to gout, hyperuricemia, and ischemia-reperfusion injury drug discovery programs.

Quote Request

Request a Quote for 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.